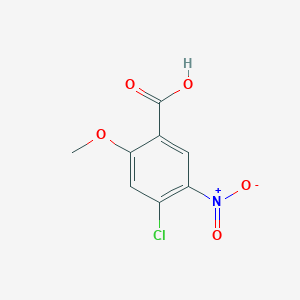

4-Chloro-2-methoxy-5-nitrobenzoic acid

Descripción general

Descripción

4-Chloro-2-methoxy-5-nitrobenzoic acid, also known as CMNB, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a type of benzoic acid, a derivative of benzene, and is composed of one chlorine atom, two methoxy groups, and one nitro group. It is a colorless solid at room temperature, with a molecular mass of 219.55 g/mol. CMNB is used in a variety of laboratory experiments and research projects, and has been found to possess a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

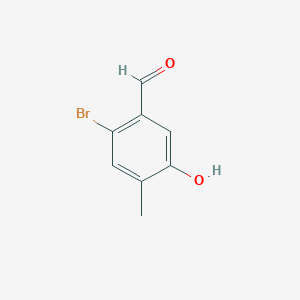

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of a tetra-substituted imidazole .

- Method : A one-pot synthesis of the imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

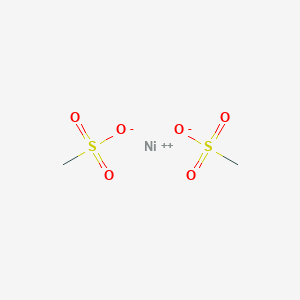

- Results : The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes . The compounds were evaluated for their antioxidant and antimicrobial activities .

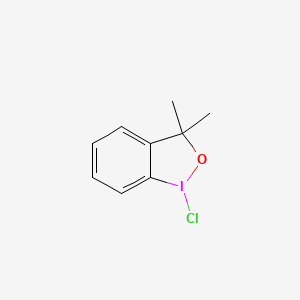

- Field : Materials Science

- Application : A similar compound, 4-chloro-2-nitroaniline, is used in the growth of organic nonlinear optical single crystals .

- Method : The crystal was developed by a slow evaporation method at 40 °C .

- Results : The grown crystal was found to be thermally stable up to 115 °C and was confirmed to be a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .

Synthesis of Tetra-substituted Imidazole

Nonlinear Optical Single Crystal Growth

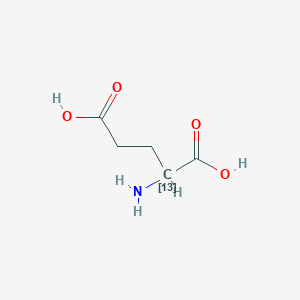

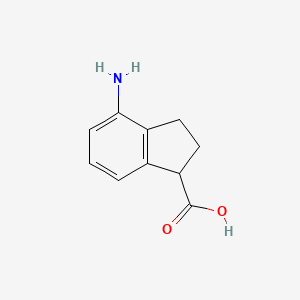

- Field : Medicinal Chemistry

- Application : 5-Methoxy-2-nitrobenzoic acid, a similar compound, is used in the synthesis of dictyoquinazol A, a neuroprotective compound .

- Method : The specific synthesis method is not detailed in the source, but it typically involves a series of organic reactions .

- Results : The synthesized compound, dictyoquinazol A, has been found to have neuroprotective properties .

- Field : Organic Chemistry

- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of pyrrolobenzodiazepines .

- Method : The specific synthesis method is not detailed in the source, but it typically involves a series of organic reactions .

- Results : Pyrrolobenzodiazepines are a class of compounds that have been studied for their potential medicinal properties .

Synthesis of Neuroprotective Compound

Synthesis of Pyrrolobenzodiazepines

- Field : Organic Chemistry

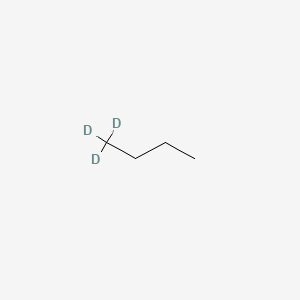

- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Method : The specific synthesis method involves a reaction of hydrocarbons with nitric acid .

- Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Field : Physical Chemistry

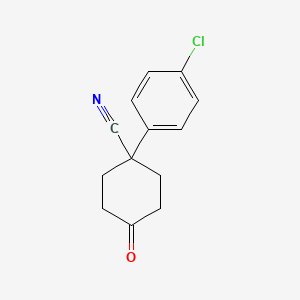

- Application : The presence of an electron‑withdrawing or electron‑releasing group affects the stability of a positively charged carbocation .

- Method : The specific method involves the use of substituents to determine the acidity .

- Results : The presence of substituents like nitro groups can affect the acidity of the compound .

Preparation of Nitro Compounds

Substituent Effects on Acidity

Propiedades

IUPAC Name |

4-chloro-2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBXOVZBSUWTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511424 | |

| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-5-nitrobenzoic acid | |

CAS RN |

68255-77-6 | |

| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

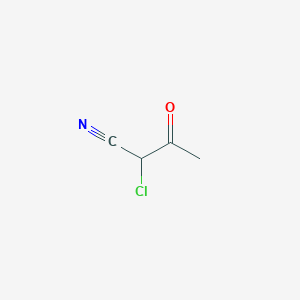

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)

![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)